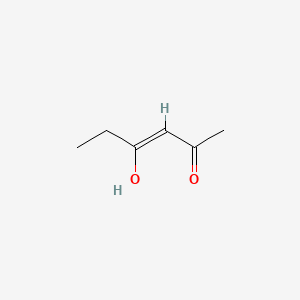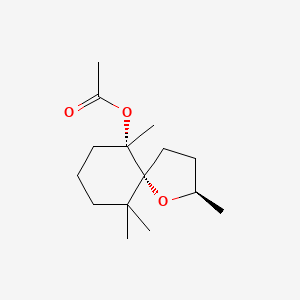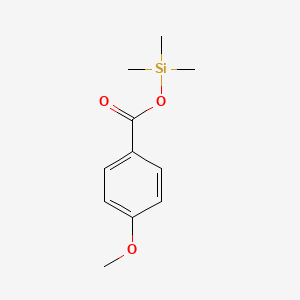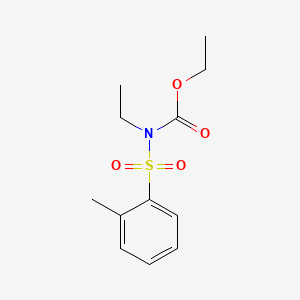
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an acetylimino group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-1-hydroxypyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-acetylimino-1-oxo-pyridine-2-carboxylic acid.
Reduction: Formation of 6-acetylamino-1-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The acetylimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can chelate metal ions, affecting metal-dependent biological processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Lacks the acetylimino group but shares the hydroxyl and carboxylic acid groups.
6-Acetylamino-pyridine-2-carboxylic acid: Contains an acetylamino group instead of an acetylimino group.
Uniqueness
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is unique due to the presence of the acetylimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridinecarboxylic acids and makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H8N2O4 |
|---|---|
Peso molecular |
196.16 g/mol |
Nombre IUPAC |
6-acetylimino-1-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-2-3-6(8(12)13)10(7)14/h2-4,14H,1H3,(H,12,13) |
Clave InChI |
QZVFEOBLDLTUNP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N=C1C=CC=C(N1O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6,7,8,9,10,11-hexahydro-4H-pyrimido[6,1-A]isoquinolin-4-one](/img/structure/B13813029.png)
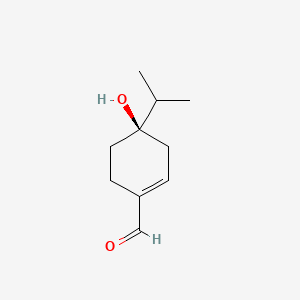
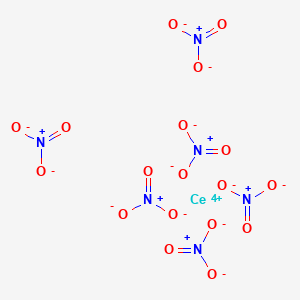

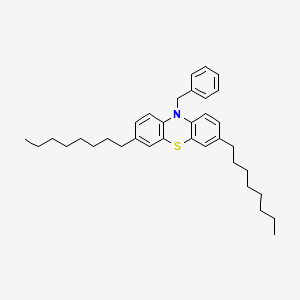
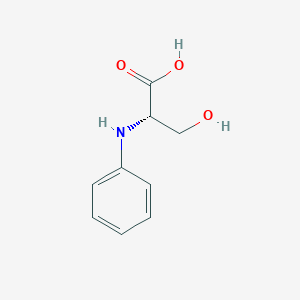
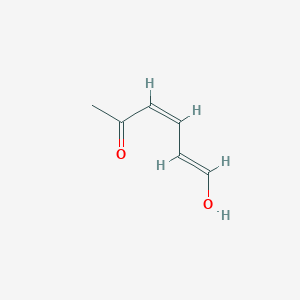
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
